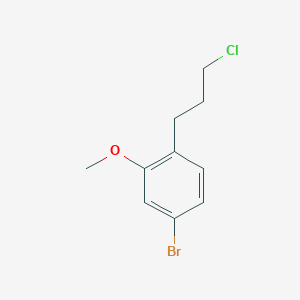

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-(3-chloropropyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEWPVQWZFDRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell pathways.

Mode of Action

It’s possible that it interacts with its targets to induce changes that inhibit the growth of cancer cells.

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to cell growth and proliferation.

Biologische Aktivität

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound's unique structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activities, particularly in the context of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features:

- A bromo group at the para position,

- A chloropropyl chain at the meta position,

- A methoxy group at the ortho position.

This combination of substituents can influence the compound's lipophilicity, reactivity, and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs demonstrate significant antitumor properties. For instance, a study on 4-bromo-2,5-dimethoxyphenyl derivatives revealed potent cytotoxic effects against various human tumor cell lines, including HeLa and MCF7. These compounds were shown to inhibit microtubule polymerization, suggesting that they target tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Table 1: Summary of Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2,5-dimethoxyphenyl | MCF7 | <0.1 | Inhibits tubulin polymerization |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented. Studies have shown that similar compounds exhibit varying degrees of antibacterial and antifungal activity. The presence of halogens like bromine and chlorine can enhance the lipophilicity and membrane permeability of these compounds, facilitating their interaction with microbial cells.

The proposed mechanism by which this compound exerts its biological effects involves:

- Interaction with Tubulin: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis: Following cell cycle arrest, these compounds can trigger apoptotic pathways in cancer cells.

Study 1: Cytotoxicity Against Cancer Cell Lines

In a recent investigation, a series of bromo-substituted phenyl compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The study found that modifications in substituent positions significantly impacted potency, with para-substituted derivatives showing enhanced activity .

Study 2: Antimicrobial Efficacy

Another study focused on a range of halogenated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares key parameters of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene with structurally related compounds from the evidence:

Physicochemical and Reactivity Comparisons

- Electrophilic Reactivity : The 3-chloropropyl chain in the target compound introduces a flexible alkyl group with a terminal chlorine atom, enabling nucleophilic substitution (e.g., SN2 reactions). This contrasts with 4-Bromo-1-isopropyl-2-methoxybenzene, where the branched isopropyl group reduces such reactivity due to steric hindrance .

- Toxicity Profile: Compounds with multiple halogens (e.g., C₈H₈Br₂O) exhibit higher hazards, as evidenced by H314 (skin corrosion) warnings .

Vorbereitungsmethoden

Halogenation and Alkylation Sequence

A documented approach starts from p-anisaldehyde derivatives or methoxybenzene analogs, proceeding through halogenation and subsequent alkylation steps.

Halogenation: Selective bromination at the 4-position of 2-methoxybenzene derivatives is typically achieved using brominating agents under controlled temperature to avoid polybromination. The reaction is often performed in dichloromethane or other inert solvents at low temperatures (0 to 5 °C) with catalysts such as aluminum chloride to enhance regioselectivity.

Alkylation: The introduction of the 3-chloropropyl group is accomplished by nucleophilic substitution or Friedel-Crafts alkylation using 3-chloropropyl halides or related electrophiles. Aluminum chloride or other Lewis acids catalyze the alkylation, ensuring regioselective attachment at the 1-position relative to the methoxy substituent.

A representative procedure from a patent describes the following:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Bromo-2-chlorobenzoic acid + Oxalyl chloride in dichloromethane + DMF, 25-30 °C, 1 h | Conversion to acyl chloride intermediate | Oily residue obtained after concentration |

| 2 | Phenetole + Aluminum chloride at 0-5 °C, 1-2 h | Friedel-Crafts alkylation to introduce ethoxybenzyl group (analogous to chloropropyl substitution) | Reaction stirred at low temperature to control regioselectivity |

| 3 | Triethylsilane addition, room temperature, 36 h | Reduction step to finalize substitution | Purification via washing and extraction |

| 4 | Workup with sodium bicarbonate, dichloromethane extraction, drying | Isolation of product | Yield: ~2.5 g (scale dependent) |

This method avoids the use of acetonitrile solvent, which can lead to impurities, and achieves high regioselectivity and purity.

Grignard Reagent-Based Synthesis

Another approach involves the preparation of a Grignard reagent from 4-bromo-1,2-butene or related halides, followed by coupling with chloropropyl-containing electrophiles.

- Preparation of 4-bromobut-1-ene via bromination and distillation yields a clear oil with ~80% yield.

- Formation of but-3-en-1-ylmagnesium bromide Grignard reagent in THF at low temperatures (-60 °C to 0 °C).

- Coupling with chloropropyl precursors under copper(I) cyanide catalysis to control reactivity and regioselectivity.

- Workup involves quenching with saturated ammonium chloride solution, extraction, drying, and concentration.

This method allows for the construction of the chloropropyl side chain attached to the aromatic ring with good control over stereochemistry and functional group compatibility.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of methoxybenzene | Bromine source, AlCl3 | DCM | 0 to 5 °C | 1-2 h | 70-85 | Selective 4-position substitution |

| Friedel-Crafts alkylation | 3-Chloropropyl halide, AlCl3 | DCM or THF | 0 to 25 °C | 2-4 h | 60-75 | Regioselective alkylation |

| Grignard reagent formation | Mg, 4-bromo-1,2-butene | THF | -60 to 0 °C | 2-3 h | 80 | Controlled formation of organomagnesium intermediate |

| Coupling with chloropropyl electrophile | CuCN catalyst | THF | -60 to 0 °C | 3-4 h | 65-70 | High stereochemical control |

| Reduction step (if applicable) | Triethylsilane | DCM | 20-25 °C | 16-36 h | 70-90 | Used to finalize substitution and reduce intermediates |

Research Findings and Mechanistic Insights

Regioselectivity Control: The presence of the methoxy group strongly directs electrophilic substitution to the 4-position due to its electron-donating resonance effect. Careful temperature control and choice of Lewis acid catalyst prevent over-bromination.

Alkylation Mechanism: Friedel-Crafts alkylation proceeds via formation of a carbocation or carbocation-like intermediate from the 3-chloropropyl halide in the presence of AlCl3, which then attacks the aromatic ring at the activated 1-position.

Grignard Reactions: The use of copper(I) cyanide as a catalyst in the Grignard coupling enhances selectivity and prevents side reactions such as homocoupling or polymerization.

Purification: Workup typically involves aqueous washes (sodium bicarbonate, brine), organic solvent extraction (dichloromethane, ether), drying agents (Na2SO4, MgSO4), and chromatographic purification to achieve high purity.

Yields and Scalability: Reported yields range from 60% to 90% depending on the step and scale. The methods have been demonstrated on gram scale with potential for further scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For instance, bromo-methoxybenzene derivatives can react with 3-chloropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropyl chain. Reaction optimization often involves monitoring by TLC and GC to ensure completion . Purification may require column chromatography using silica gel and non-polar solvents to isolate the product with >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via GC or HPLC, with retention times compared to standards . Structural confirmation employs - and -NMR spectroscopy to verify substituent positions (e.g., methoxy at C2, chloropropyl at C1) and mass spectrometry (EI-MS) to confirm molecular weight. Discrepancies in spectral data may necessitate recrystallization or additional purification steps .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation of the chloropropyl group. Waste containing halogenated byproducts must be segregated and processed via halogen-specific disposal protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can crystallographic refinement using SHELXL resolve challenges in structural determination of this compound?

- Methodological Answer : The flexible 3-chloropropyl chain often exhibits positional disorder in crystal structures. SHELXL’s restraints (e.g., DFIX, FLAT) can model disordered regions, while high-resolution data (≤1.0 Å) improve refinement accuracy. Anisotropic displacement parameters for bromine and chlorine atoms are critical to mitigate thermal motion artifacts .

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom at C4 undergoes Suzuki-Miyaura coupling preferentially due to lower steric hindrance compared to the chloropropyl group. Density Functional Theory (DFT) calculations reveal that the electron-withdrawing methoxy group at C2 polarizes the aromatic ring, enhancing reactivity at C4. Catalytic systems like Pd(PPh₃)₄/K₃PO₄ in toluene are optimal for such transformations .

Q. How do steric effects of the 3-chloropropyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The chloropropyl chain introduces steric hindrance, reducing accessibility to the benzene ring’s electrophilic centers. Kinetic studies (e.g., using Eyring plots) show slower SN2 reactivity at proximal positions. Solvent effects (e.g., DMSO vs. THF) and bulky bases (e.g., DBU) can mitigate steric limitations by improving nucleophile mobility .

Q. What strategies resolve contradictions in reported -NMR chemical shifts for this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and concentration effects. Standardizing conditions (e.g., CDCl₃, 25°C) and employing 2D NMR techniques (COSY, NOESY) clarify coupling patterns. Comparative analysis with computationally predicted shifts (e.g., using ACD/Labs or Gaussian) validates assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.